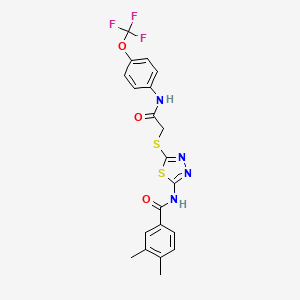![molecular formula C20H23N3O5S2 B2874208 1-(1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034328-46-4](/img/structure/B2874208.png)
1-(1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other biologically active compounds . Piperidines play a significant role in the pharmaceutical industry, with derivatives present in more than twenty classes of pharmaceuticals . The compound also contains a 2,3-dihydrobenzofuran moiety, which is a common structural feature in many natural products and drugs .
Molecular Structure Analysis
The compound’s molecular formula is C17H19F3N4O4S, and it has a molecular weight of 432.42. It contains a piperidine ring, a 2,3-dihydrobenzofuran moiety, and a 1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide group.Applications De Recherche Scientifique
Peptide Synthesis
This compound is utilized in the synthesis of peptides, particularly as a protecting group for the arginine side chain. The sulfonyl group derived from the dihydrobenzofuran moiety offers stability and selectivity during the synthesis process .
Arginine Derivative Production
It serves as a precursor for producing arginine derivatives. These derivatives are essential in creating specific peptide sequences that are used in biochemical research and drug development .
Antiviral Agent Development
Researchers have explored the use of this compound in the design and synthesis of new isatin derivatives. These derivatives are investigated for their potential as broad-spectrum antiviral agents, which could be significant in treating various viral infections .
Solid-Phase Synthesis
The compound’s structural features make it suitable for solid-phase synthesis techniques. This application is particularly relevant in the creation of arginine-containing peptides and fluorogenic substrates, which are crucial in enzymatic studies and diagnostic assays .
Sulfamoylation Reactions
In medicinal chemistry, the compound is used in sulfamoylation reactions to generate non-natural arginine isosteres. These isosteres mimic the structural characteristics of biologically important dipeptide sequences, aiding in the study of protein-protein interactions .
Chemical Library Enrichment
Due to its unique structure, this compound enriches chemical libraries. It provides a scaffold for developing novel molecules with potential therapeutic applications, expanding the diversity of compounds available for high-throughput screening .
Bioconjugation Techniques
The compound is instrumental in bioconjugation techniques where it is used to link biomolecules with reporters or other functional groups. This is vital in creating targeted drug delivery systems and imaging agents .
Enzyme Inhibition Studies
It has been identified as a potential scaffold for enzyme inhibitors. By modifying its structure, researchers can create inhibitors that can selectively bind to target enzymes, providing insights into enzyme mechanisms and pathways .
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-21-18-4-2-3-5-19(18)23(30(21,26)27)16-8-11-22(12-9-16)29(24,25)17-6-7-20-15(14-17)10-13-28-20/h2-7,14,16H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKKOZQBUVNKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid](/img/no-structure.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2874129.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2874134.png)
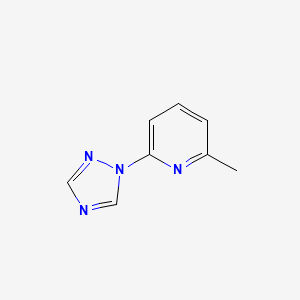
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-propylpentanamide](/img/structure/B2874138.png)
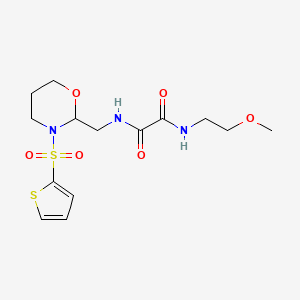
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2874141.png)

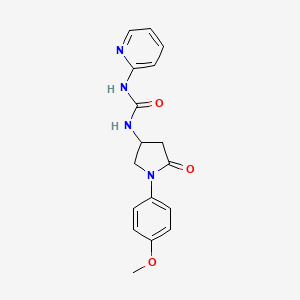
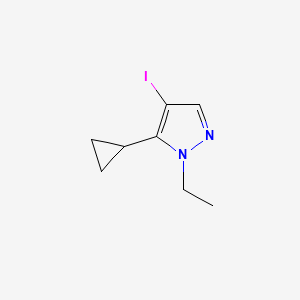
![N-[6-(diethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2874145.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2874146.png)
